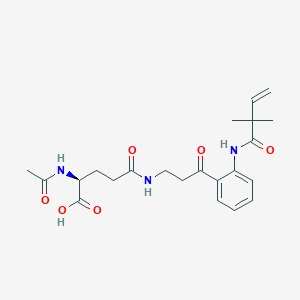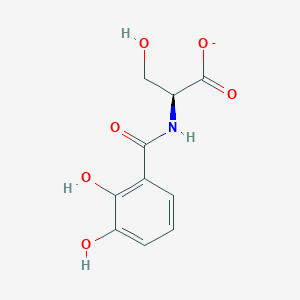
N-(2,3-dihydroxybenzoyl)-L-serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydroxybenzoyl)-L-serinate is the conjugate base of N-(2,3-dihydroxybenzoyl)-L-serine; major species at pH 7.3. It is a conjugate base of a N-(2,3-dihydroxybenzoyl)-L-serine.
Aplicaciones Científicas De Investigación
1. Complexation with Metal Ions
N-(2,3-dihydroxybenzoyl)-L-serinate, as part of the compound enterochelin, exhibits the ability to complex with metal ions. Enterochelin, which is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, has been identified as having steric properties that enable it to act as a hexadentate ligand through its phenolic groups, thus playing a significant role in metal ion complexation (O'brien & Gibson, 1970).
2. Enzymatic Synthesis
Research has delineated the enzymatic synthesis process of 2,3-dihydroxy-N-benzoyl-L-serine in Escherichia coli. This synthesis involves multiple protein components that convert 2,3-dihydroxybenzoic acid, L-serine, and ATP into the cyclic trimer of 2,3-dihydroxy-N-benzoyl-L-serine, which is subsequently hydrolyzed to form 2,3-dihydroxy-N-benzoyl-L-serine (Bryce, Weller, & Brot, 1971).
3. Iron Metabolism in Bacteria
N-(2,3-dihydroxybenzoyl)-L-serinate plays a role in the iron metabolism of Escherichia coli. Its precursor, enterochelin, facilitates the uptake, utilization, and excretion of iron by E. coli. The hydrolysis of enterochelin to N-(2,3-dihydroxybenzoyl)-L-serine is a critical step in this process, impacting the bioavailability of iron to the bacteria (O'brien, Cox, & Gibson, 1971).
4. Siderophore Synthesis
The synthesis of siderophores like enterobactin, which contains N-(2,3-dihydroxybenzoyl)-L-serine, is essential in the biological context. Enterobactin, synthesized from N-(2,3-dihydroxybenzoyl)-L-serine, plays a pivotal role in iron transport in bacteria, demonstrating the compound's importance in microbial iron acquisition (Ramirez et al., 1997).
Propiedades
Fórmula molecular |
C10H10NO6- |
|---|---|
Peso molecular |
240.19 g/mol |
Nombre IUPAC |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/p-1/t6-/m0/s1 |
Clave InChI |
VDTYHTVHFIIEIL-LURJTMIESA-M |
SMILES isomérico |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)[O-] |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)[O-] |
Sinónimos |
2,3-dihydroxybenzoylserine N-(2,3-dihydroxybenzoyl)-L-serine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



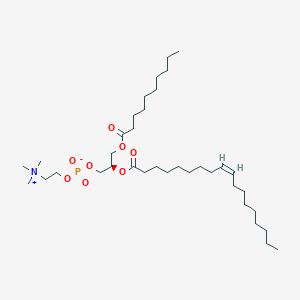


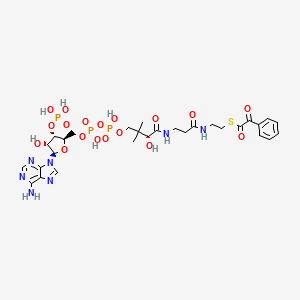

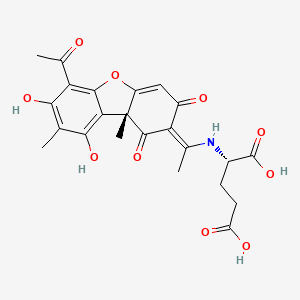

![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)

